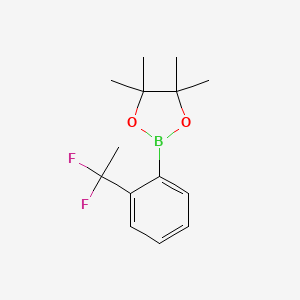

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic chemical compound . It is a structurally unique and highly functionalized compound .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.11 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved resources.

Scientific Research Applications

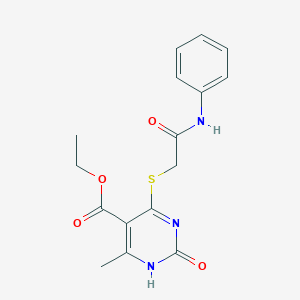

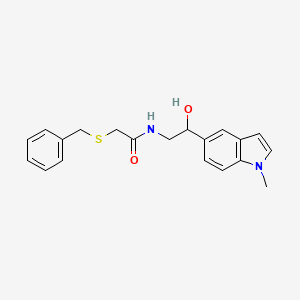

Synthesis and Inhibitory Activity

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of various derivatives, including mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have been studied for their inhibitory activity against serine proteases such as thrombin (Spencer et al., 2002).

Polymerization and Material Synthesis

This compound plays a crucial role in the polymerization process, notably in the Suzuki-Miyaura coupling polymerization. It is used in the creation of poly(3-hexylthiophene) and other polymers with narrow molecular weight distributions, contributing to advancements in materials science, particularly in new materials for technologies like LCD (Liquid Crystal Display) (Yokozawa et al., 2011).

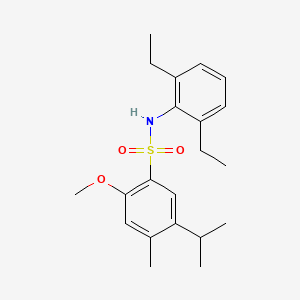

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been extensively studied, including through methods such as single crystal X-ray diffraction. These studies contribute to a deeper understanding of molecular interactions and structural properties, essential for the design of new compounds and materials (Coombs et al., 2006).

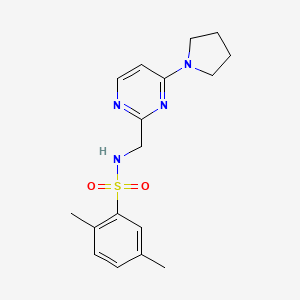

Electrochemical Properties

Research on sulfur-containing organoboron compounds, including derivatives of this compound, has revealed significant insights into their electrochemical properties. This is particularly relevant for understanding the β-effect of organoborate, a concept critical for applications in electrochemistry (Tanigawa et al., 2016).

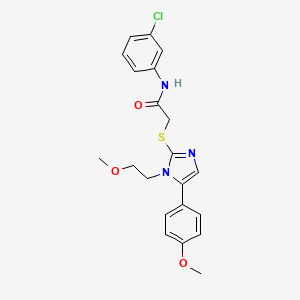

Application in Nanotechnology

This compound is used in the synthesis of nanoparticles with enhanced brightness and emission tuning. Its application in the creation of functionalized polyfluorenes for hybrid particles in semiconductor technology demonstrates its importance in the field of nanotechnology (Fischer et al., 2013).

Properties

IUPAC Name |

2-[2-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-9-7-6-8-10(11)14(5,16)17/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXRSWYVUNKMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)

![5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2370320.png)

![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)